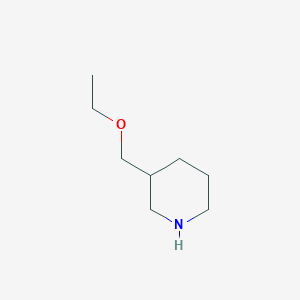

(1S,2R)-1-Phenyl-2-(diethylamino)-1-propanol

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

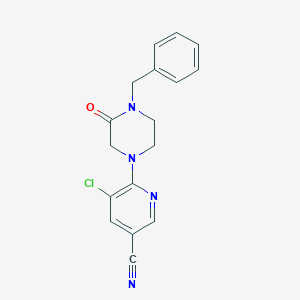

“(1S,2R)-1-Phenyl-2-(diethylamino)-1-propanol” is a chemical compound with the molecular formula C13H21NO . It is a derivative of propanol where one of the hydrogen atoms in the central carbon is replaced by a phenyl group and one of the hydrogen atoms in the terminal carbon is replaced by a diethylamino group .

Molecular Structure Analysis

The molecular structure of “this compound” consists of a three-carbon chain (propanol backbone) with a phenyl group attached to the second carbon and a diethylamino group attached to the third carbon .Physical And Chemical Properties Analysis

The physical and chemical properties of “this compound” are not fully known. The molecular weight of the compound is 207.31200 . Other properties such as density, boiling point, melting point, and flash point are not available .Applications De Recherche Scientifique

Organic Synthesis and Catalysis

Enantioselective Catalysis

A study by Asami et al. (2015) reported on the use of chiral amino alcohols derived from (R)-1-phenylethylamine for the enantioselective addition of diethylzinc to benzaldehyde. The process produced (S)-1-Phenyl-1-propanol with high enantioselectivity, showcasing the application in asymmetric synthesis which could be relevant for compounds like "(1S,2R)-1-Phenyl-2-(diethylamino)-1-propanol" (Asami, Miyairi, Sasahara, Ichikawa, Hosoda, & Ito, 2015).

Microbial Reductase Applications

Chiral Intermediate Synthesis

Choi et al. (2010) explored the use of Saccharomyces cerevisiae reductase for the asymmetric synthesis of (S)-3-chloro-1-phenyl-1-propanol, a chiral intermediate in antidepressant drugs synthesis. This demonstrates the application of microbial enzymes in producing chiral alcohols, potentially including variants of diethylamino propanol (Choi, Choi, Kim, Uhm, & Kim, 2010).

Computational and Theoretical Studies

Molecular Modeling and Characterization

Xavier, Periandy, and Ramalingam (2015) conducted a comprehensive study on 1-phenyl-1-propanol, analyzing its structural, spectroscopic, and thermodynamic properties through quantum computational methods. Such studies are crucial for understanding the fundamental properties and reactivity of related compounds, including "this compound" (Xavier, Periandy, & Ramalingam, 2015).

Material Science and Engineering

CO2 Capture Applications

Masoumi, Keshavarz, and Rastgoo (2014) investigated the absorption of CO2 using 4-Diethylamino-2-butanol (DEAB) in a hollow fiber membrane contactor, highlighting its potential in CO2 capture technologies. This indicates the relevance of diethylamino alcohols in environmental and chemical engineering applications (Masoumi, Keshavarz, & Rastgoo, 2014).

Propriétés

IUPAC Name |

(1S,2R)-2-(diethylamino)-1-phenylpropan-1-ol |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H21NO/c1-4-14(5-2)11(3)13(15)12-9-7-6-8-10-12/h6-11,13,15H,4-5H2,1-3H3/t11-,13-/m1/s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JMFCQRKXGIHOAN-DGCLKSJQSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)C(C)C(C1=CC=CC=C1)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCN(CC)[C@H](C)[C@H](C1=CC=CC=C1)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H21NO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

207.31 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

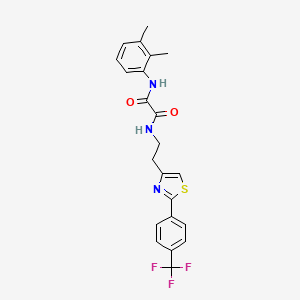

![N-[cyano(2-fluorophenyl)methyl]-4-[5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl]benzamide](/img/structure/B2587821.png)

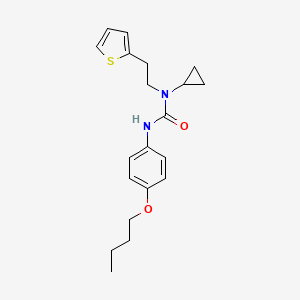

![(Z)-3-methoxy-N-(3-(2-methoxyethyl)-6-(methylsulfonyl)benzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2587826.png)

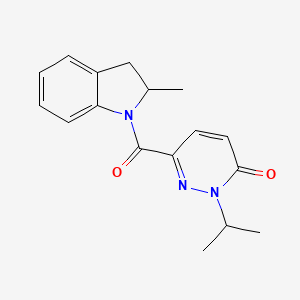

![ethyl 1-{2-[(2,6-dimethylphenyl)amino]-2-oxoethyl}-1H-1,2,3-triazole-4-carboxylate](/img/structure/B2587830.png)

![1-(4-chlorophenyl)-5-{1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-1H-pyrazol-5-yl}-3-(4-fluorobenzyl)-2,4(1H,3H)-pyrimidinedione](/img/structure/B2587842.png)